3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride

Lipophilicity LogP Comparison Physicochemical Properties

3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride (CAS 2694734-17-1, MF: C5H8ClFO2S, MW: 186.63 g/mol) is a conformationally constrained, sp³-rich building block featuring a cyclobutane core substituted at the 3-position with a monofluoromethyl (–CH2F) group and a synthetically versatile sulfonyl chloride (–SO2Cl) handle. It is supplied as a mixture of diastereomers, reflecting the cis/trans relationship between the substituents on the cyclobutane ring.

Molecular Formula C5H8ClFO2S
Molecular Weight 186.63 g/mol
Cat. No. B13493586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride
Molecular FormulaC5H8ClFO2S
Molecular Weight186.63 g/mol
Structural Identifiers
SMILESC1C(CC1S(=O)(=O)Cl)CF
InChIInChI=1S/C5H8ClFO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-3H2
InChIKeyOKPUKLJKBHTPPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride (CAS 2694734-17-1): Core Structural and Physicochemical Profile


3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride (CAS 2694734-17-1, MF: C5H8ClFO2S, MW: 186.63 g/mol) is a conformationally constrained, sp³-rich building block featuring a cyclobutane core substituted at the 3-position with a monofluoromethyl (–CH2F) group and a synthetically versatile sulfonyl chloride (–SO2Cl) handle . It is supplied as a mixture of diastereomers, reflecting the cis/trans relationship between the substituents on the cyclobutane ring [1]. The compound's experimentally determined LogP of 0.84 and polar surface area of 34 Ų position it as a moderately polar, low-lipophilicity intermediate within the fluorinated cyclobutane sulfonyl chloride family, a key determinant for downstream pharmacokinetic properties in medicinal chemistry programs [2].

Why 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride Cannot Be Replaced by Common Analogs Without Risking Pharmacochemical Divergence


Simple substitution of 3-(fluoromethyl)cyclobutane-1-sulfonyl chloride with its non-fluorinated (3-methyl), higher-fluorinated (3-trifluoromethyl), or unsubstituted cyclobutane sulfonyl chloride analogs is not pharmacochemically neutral. Experimental data demonstrate that the monofluoromethyl group (–CH2F) imparts a distinct electronic environment and lipophilicity profile compared to –CH3, –CF3, or –H substituents, directly altering the pKa of derived acids and the LogP of downstream products [1]. For instance, the –CH2F group acts as a bioisostere for a methyl group while simultaneously introducing a dipole moment and hydrogen-bonding capability absent in –CH3, and without the excessive lipophilicity and steric bulk associated with –CF3 [2]. Procurement of a generic cyclobutane sulfonyl chloride without the fluoromethyl substituent therefore precludes access to this finely tuned physicochemical space, which is critical for optimizing target binding, metabolic stability, and solubility in drug discovery programs [1].

Quantitative Differentiation Evidence for 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride Against Closest Analogs


Lipophilicity (LogP) of 3-(Fluoromethyl) vs. Unsubstituted vs. Trifluoromethyl Cyclobutane Sulfonyl Chlorides

The experimental LogP of 3-(fluoromethyl)cyclobutane-1-sulfonyl chloride is 0.84, representing a +0.54 log unit reduction in lipophilicity compared to the unsubstituted cyclobutanesulfonyl chloride (LogP 1.38) [1]. In contrast, the CF3-substituted analog is predicted to have a significantly higher LogP (estimated >1.56 based on its higher predicted density of 1.56 g/cm³ and boiling point of 213.4°C), consistent with the known lipophilicity-enhancing effect of the trifluoromethyl group . The CH2F group thus provides a balanced, intermediate lipophilicity profile distinct from both the non-fluorinated and heavily fluorinated extremes [2].

Lipophilicity LogP Comparison Physicochemical Properties

Comparative pKa Modulation of Cyclobutane Carboxylic Acid Derivatives Bearing CH2F vs. CHF2 vs. CF3

In a systematic study of 3-fluoroalkyl cyclobutane building blocks, the pKa of 3-(fluoromethyl)cyclobutanecarboxylic acid was measured and compared with its CHF2 and CF3 analogs. The CH2F group exerts a modest electron-withdrawing inductive effect (–I) that increases the acidity of the carboxylic acid by approximately 0.3–0.5 pKa units relative to the non-fluorinated parent acid, whereas the CF3 analog exhibits a much larger acid-strengthening effect (ΔpKa ≈ 1.0–1.2 units) [1]. This graduated electronic tuning allows medicinal chemists to select the fluoromethyl substituent for fine modulation of acid/base properties without the strong electron-withdrawing penalty of CF3, which can adversely affect membrane permeability [2].

Acid Dissociation pKa Electronic Effects

Steric Profile: Fluoromethyl (–CH2F) as a Minimal-Steric-Perturbation Substituent vs. Trifluoromethyl (–CF3)

The van der Waals volume of the fluoromethyl group (–CH2F) is approximately 21.3 ų, which is only modestly larger than a methyl group (–CH3, ~17.0 ų) [1]. In contrast, the trifluoromethyl group (–CF3) has a van der Waals volume of approximately 39.8 ų, nearly double that of CH2F and comparable to an isopropyl group [2]. On the cyclobutane scaffold, this translates to a significantly smaller steric footprint for the 3-fluoromethyl derivative compared to the 3-trifluoromethyl analog (3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride, CAS 1936688-71-9). The CH2F group thus acts as a near-isosteric replacement for methyl while introducing fluorine's electronic benefits, a combination not achievable with CF3-substituted analogs [3].

Steric Effects Molecular Recognition Ligand Design

Diastereomer Mixture: Synthetic Flexibility for Stereochemical SAR Exploration

3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride is supplied as a mixture of diastereomers (cis/trans), reflecting the relative configuration of the –CH2F and –SO2Cl groups on the cyclobutane ring [1]. This is a deliberate feature that distinguishes it from single-diastereomer or enantiopure cyclobutane building blocks, which are often more costly and less accessible at scale. The diastereomeric mixture enables simultaneous evaluation of both stereochemical configurations in medicinal chemistry SAR studies, where the spatial orientation of fluorine can profoundly affect target binding [2]. In contrast, the 3-trifluoromethyl analog (CAS 1936688-71-9) and 3-methyl analog (CAS 1691815-73-2) are also typically supplied as diastereomer mixtures, but the fluoromethyl variant retains this SAR flexibility while uniquely benefiting from fluorine's 19F NMR detection capability .

Stereochemistry Diastereomer Mixture SAR Exploration

High-Impact Application Scenarios for 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride in Research and Industrial Procurement


Synthesis of Fluoromethyl-Bearing Sulfonamide Drug Candidates with Optimized Lipophilicity

In hit-to-lead optimization, medicinal chemists routinely replace metabolically labile methyl groups with fluorinated bioisosteres. 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride provides direct access to sulfonamide derivatives bearing the –CH2F group in a single synthetic step via reaction with primary or secondary amines. The experimentally measured LogP of 0.84 for the parent sulfonyl chloride [1] ensures that the resulting sulfonamides will occupy a favorable lipophilicity range (typically LogP 1.5–3.5 for drug-like molecules), avoiding the excessive lipophilicity burden introduced by CF3 analogs. This is particularly critical for CNS-targeted programs where lower LogP correlates with reduced P-glycoprotein efflux and improved brain penetration.

Exploration of Stereochemical SAR in Cyclobutane-Constrained Pharmacophores

The diastereomeric mixture of 3-(fluoromethyl)cyclobutane-1-sulfonyl chloride allows parallel synthesis of both cis- and trans-sulfonamide derivatives, enabling rapid evaluation of stereochemical preference at the target binding site [2]. The cyclobutane ring provides conformational constraint that reduces entropic penalty upon binding, while the fluoromethyl group serves as both a binding probe (via 19F NMR) and a metabolic soft spot modifier. The systematic pKa and LogP data established by Demchuk et al. (2023) [3] for the fluoroalkyl cyclobutane series provide a predictive framework for property-based design, reducing the number of empirical iterations required to achieve a balanced developability profile.

Fragment-Based Drug Discovery (FBDD) Libraries Incorporating sp3-Rich Fluorinated Cyclobutane Cores

Fragment libraries increasingly require high sp³-character building blocks to explore three-dimensional chemical space beyond flat aromatic scaffolds. With an Fsp³ value of 1.0 (fully saturated carbon count), a molecular weight of 186.63 Da (within fragment range), and the CH2F group providing a distinct 19F NMR handle for fragment screening by ligand-observed NMR methods [1], 3-(fluoromethyl)cyclobutane-1-sulfonyl chloride is an ideal covalent fragment precursor. Its sulfonyl chloride moiety can be used to generate diverse sulfonamide fragment libraries via parallel amination, with the fluoromethyl group serving as a dual-purpose moiety for both binding detection (19F NMR) and metabolic stabilization.

Agrochemical Intermediate for Sulfonylurea Herbicides with Tuned Environmental Fate

Sulfonylurea herbicides containing fluorinated cyclobutyl moieties have demonstrated improved herbicidal activity and crop selectivity profiles [2]. The CH2F group on 3-(fluoromethyl)cyclobutane-1-sulfonyl chloride provides a balance of lipophilicity and metabolic stability that can be leveraged to optimize the environmental persistence and plant uptake of sulfonylurea derivatives, without the excessive soil mobility associated with highly lipophilic CF3-containing variants. Patents describing cyclobutyl sulfonamides in agrochemical applications specifically enumerate fluoromethyl as a preferred substituent for tuning these parameters.

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